molecular formula C7H12Cl2N2 B1662609 2-Pyridylethylamine dihydrochloride CAS No. 3343-39-3

2-Pyridylethylamine dihydrochloride

Cat. No.: B1662609
CAS No.: 3343-39-3
M. Wt: 195.09 g/mol
InChI Key: GPIFKSYYILNJNR-UHFFFAOYSA-N
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Description

2-Pyridylethylamine dihydrochloride is a chemical compound known for its role as a histamine H1 receptor agonist. It is primarily used in scientific research to study the effects of histamine on various biological systems. The compound has a molecular formula of C7H12Cl2N2 and a molecular weight of 195.09 g/mol .

Biochemical Analysis

Biochemical Properties

2-Pyridylethylamine dihydrochloride plays a significant role in biochemical reactions by acting as a histamine H1 receptor agonist . It interacts with histamine receptors, particularly the H1 receptor, to produce various physiological effects. The compound binds to the H1 receptor, leading to the activation of downstream signaling pathways. This interaction is crucial for understanding the compound’s role in vasoconstriction and other histamine-mediated responses .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in microglial cells, the compound triggers phagocytosis and reactive oxygen species (ROS) production via H1 receptor activation . Additionally, it has been shown to increase collagen content in myofibroblast cultures, indicating its role in wound healing and tissue repair .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the histamine H1 receptor, which is a G protein-coupled receptor (GPCR) . Upon binding, the receptor undergoes a conformational change, activating intracellular signaling cascades. This activation leads to various cellular responses, including enzyme activation, changes in gene expression, and modulation of cellular metabolism . The compound’s ability to mimic histamine’s effects highlights its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound has been associated with sustained activation of histamine receptors and prolonged cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates histamine receptors without causing significant adverse effects . At higher doses, it can lead to toxic effects, including excessive vasoconstriction and potential tissue damage . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in metabolic pathways related to histamine metabolism. It interacts with enzymes and cofactors that regulate histamine synthesis and degradation . The compound’s role as a histamine agonist suggests that it can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these proteins, which can affect its bioavailability and efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can influence its interactions with other biomolecules and its overall effectiveness in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyridylethylamine dihydrochloride can be synthesized through the reaction of 2-pyridylethylamine with hydrochloric acid. The process involves dissolving 2-pyridylethylamine in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out at room temperature and the product is obtained by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where 2-pyridylethylamine is reacted with hydrochloric acid under controlled conditions. The product is then purified through crystallization and drying to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-Pyridylethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Pyridylethylamine dihydrochloride is widely used in scientific research due to its role as a histamine H1 receptor agonist. Some of its applications include:

Comparison with Similar Compounds

2-Pyridylethylamine dihydrochloride is unique due to its specific action on histamine H1 receptors. Similar compounds include:

These compounds differ in their receptor targets and therapeutic applications, highlighting the unique role of this compound in scientific research and potential therapeutic uses.

Properties

IUPAC Name

2-pyridin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c8-5-4-7-3-1-2-6-9-7;;/h1-3,6H,4-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIFKSYYILNJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2706-56-1 (Parent)
Record name Pyridine, 2-(2-aminoethyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70187079
Record name Pyridine, 2-(2-aminoethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3343-39-3
Record name Pyridine, 2-(2-aminoethyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-(2-aminoethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 2-Pyridylethylamine Dihydrochloride?

A1: this compound functions as a selective agonist of the histamine H1 receptor [, , , ]. Upon binding to H1 receptors on the surface of cells, it mimics the effects of histamine, triggering a cascade of downstream signaling events.

Q2: What are the physiological effects of this compound binding to the H1 receptor?

A2: Activation of H1 receptors by this compound leads to various physiological responses, depending on the cell type and tissue. In vascular smooth muscle cells, it stimulates phosphoinositide metabolism, increases cytosolic free calcium concentrations [, ], and ultimately contributes to vasoconstriction. In airway smooth muscle, it induces bronchoconstriction [].

Q3: How does this compound compare to histamine in terms of its effects on rapidly adapting vagal afferents in the lungs?

A3: Similar to histamine, this compound stimulates rapidly adapting vagal afferents in the lungs, primarily through its action on H1 receptors []. This suggests a role for H1 receptors in mediating sensory responses in the airways.

Q4: How does this compound influence collagen content in different cell types?

A4: Studies show that this compound can increase collagen content in both cardiac myofibroblasts [] and myofibroblasts derived from wound granulation tissue []. This suggests a potential role for this compound in influencing wound healing and cardiac fibrosis.

Q5: Are there any studies investigating the effects of this compound on the central nervous system?

A5: Research indicates that this compound, acting on H1 receptors within the parafacial region of the brain, can increase the activity of chemosensitive neurons and respiratory activity in rats []. This suggests a potential role for histamine H1 receptors in central respiratory control.

Q6: Can this compound’s action be blocked?

A6: Yes, the effects of this compound can be antagonized by H1 receptor antagonists like loratadine, chlorpheniramine, and mepyramine [, , ]. These antagonists compete with this compound for binding to the H1 receptor, thereby inhibiting its effects.

Q7: How does the potency of this compound compare to other H1 receptor agonists?

A7: While direct comparisons of potency are limited within the provided research, this compound is noted for its ability to effectively stimulate H1 receptors at micromolar concentrations [, , ]. Its potency may vary depending on the specific cell type and experimental conditions.

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